REACTION_CXSMILES
|
[CH:1]1[CH:2]=[N:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[N:21]=[CH:20][C:19]([Cl:22])=[CH:18]3)[CH2:9][CH2:8]2)=[N:5][CH:6]=1.[ClH:23]>C(O)(C)C>[CH2:9]1[N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]2[N:21]=[CH:20][C:19]([Cl:22])=[CH:18]2)[CH2:11][CH2:12][N:7]([C:4]2[N:3]=[CH:2][CH:1]=[CH:6][N:5]=2)[CH2:8]1.[ClH:23].[ClH:22] |f:3.4.5|
|
Name
|
|
Quantity
|
57 kg
|
Type
|
reactant
|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C=C(C=N3)Cl
|
Name
|
solution
|
Quantity
|
8.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
58.3 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring the suspension for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 5°-10° C
|
Type
|
CUSTOM
|
Details
|
the temperature between 5° and 15° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Type
|
WASH
|
Details
|
The Lesopitron dihydrochloride was washed
|
Type
|
CUSTOM
|
Details
|
dried in an air oven at 40° C. for 15 hours
|
Duration
|
15 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 kg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 195.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |